SC-41930 was developed as part of a series of compounds aimed at inhibiting leukotriene B4 activity, a key mediator in various inflammatory processes. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is particularly noted for its selectivity towards the leukotriene B4 receptor. The compound's chemical structure allows it to effectively block the action of leukotriene B4, which is implicated in conditions such as asthma, arthritis, and other inflammatory disorders .
The synthesis of SC-41930 involves several key steps, utilizing specific starting materials and reaction conditions to achieve the desired product. The primary starting material for its synthesis is 4-acetyl-3-methoxy-2-propylphenol.
The synthesis parameters, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Specific methodologies such as microwave-assisted synthesis may also be employed to enhance reaction efficiency .
The molecular structure of SC-41930 can be described by its chemical formula, C₁₅H₁₈O₃, and its molecular weight of approximately 250. The compound features several functional groups that contribute to its activity:
SC-41930 undergoes various chemical reactions that are primarily related to its interactions with biological systems:
SC-41930 acts by selectively antagonizing the leukotriene B4 receptor. Upon administration, it competes with endogenous leukotriene B4 for binding sites on the receptor, effectively blocking its action.
SC-41930 exhibits several notable physical and chemical properties:
SC-41930 has been investigated for various scientific applications:
SC-41930 (7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid) emerged in the early 1990s as a structurally novel compound designed to antagonize the leukotriene B4 (LTB4) receptor. Early pharmacological characterization demonstrated its high selectivity for the LTB4 receptor (BLT1), with an IC₅₀ of 4 μM for inhibiting f-Met-Leu-Phe-stimulated superoxide generation in human neutrophils [3]. Its discovery represented a significant advancement in eicosanoid pharmacology, providing researchers with a tool to dissect LTB4-driven inflammatory pathways without broad-spectrum anti-inflammatory effects. The compound was extensively profiled in in vitro and in vivo models, establishing its ability to competitively block LTB4 binding and downstream neutrophil activation [3] [8]. Unlike earlier less selective lipoxygenase inhibitors (e.g., nordihydroguaiaretic acid), SC-41930 exhibited targeted receptor antagonism, making it pharmacologically distinct.
Table 1: Key Pharmacological Properties of SC-41930
Property | Value/Effect | Experimental System |
---|---|---|
LTB4 Receptor IC₅₀ | 4 μM (superoxide inhibition) | Human neutrophils |
5-Lipoxygenase Inhibition | IC₅₀ = 5.3 μM (LTB4 production) | A23187-stimulated human PMNs |
PGE2 Inhibition | IC₅₀ = 2.9 μM | HL-60 cells |
Chemotaxis Blockade | Significant reduction at 400 μg/site | Guinea pig dermal inflammation |
LTB4, a 5-lipoxygenase (5-LO) metabolite of arachidonic acid, is one of the most potent endogenous chemoattractants for neutrophils. It amplifies inflammation through:
The LTB4 pathway is implicated in diverse pathologies:
SC-41930 provided a means to isolate LTB4's role from other eicosanoids (e.g., cysteinyl leukotrienes or prostaglandins), enabling mechanistic studies of LTB4-specific blockade. Its development aligned with the broader shift toward targeted anti-inflammatory strategies that avoid the drawbacks of cyclooxygenase inhibition (e.g., NSAID-induced gastric injury) [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7